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Compound of Interest

Compound Name: (R)-(-)-2-Octanol

Cat. No.: B1198660 Get Quote

For researchers, scientists, and drug development professionals, the selection of chiral

compounds is a critical step in stereoselective synthesis. This guide provides a comprehensive

cross-reference of experimental data for (R)-(-)-2-Octanol, a versatile chiral secondary alcohol.

Objective comparisons with its enantiomer, (S)-(+)-2-Octanol, are presented, supported by

experimental data and detailed methodologies for its synthesis and application.

Physicochemical Properties: A Tale of Two
Enantiomers
(R)-(-)-2-Octanol and its mirror image, (S)-(+)-2-Octanol, share identical physical and chemical

properties, with the notable exception of their interaction with plane-polarized light. This

defining characteristic, known as optical activity, is a cornerstone of their utility in chiral

chemistry. The table below summarizes key experimental data for both enantiomers.
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Property (R)-(-)-2-Octanol (S)-(+)-2-Octanol

Specific Rotation ([α]D) -9.5° (neat)[1] +9.5° (neat)[2]

Boiling Point 175 °C[3][4] 175 °C[2]

Melting Point
-38 °C to -61.15 °C (estimate)

[1][3][4][5]

Not specified, but expected to

be identical to the (R)-

enantiomer.

Density 0.820 g/mL at 20 °C[6][4] 0.822 g/mL at 25 °C[2]

Refractive Index (nD20) 1.426[1][3][6] 1.426[2]

CAS Number 5978-70-1[1][3] 6169-06-8[2]

Molecular Formula C₈H₁₈O[3] C₈H₁₈O

Molecular Weight 130.23 g/mol [1][7] 130.23 g/mol

Synthesis of Enantiopure (R)-(-)-2-Octanol:
Experimental Protocol
The preparation of enantiomerically pure (R)-(-)-2-Octanol is commonly achieved through the

enzymatic kinetic resolution of racemic 2-octanol. This method leverages the stereoselectivity

of enzymes, such as lipase, to preferentially acylate one enantiomer, allowing for the

separation of the unreacted enantiomer.

Experimental Protocol: Enzymatic Kinetic Resolution of
Racemic 2-Octanol
Objective: To obtain enantiomerically enriched (R)-(-)-2-Octanol from a racemic mixture of 2-

octanol.

Materials:

Racemic 2-octanol

Immobilized Lipase B from Candida antarctica (Novozym 435)
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Vinyl acetate (acyl donor)

Anhydrous hexane (solvent)

Sodium bicarbonate solution (saturated)

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Round-bottom flask

Magnetic stirrer and stir bar

Thermostatically controlled oil bath

Separatory funnel

Rotary evaporator

Procedure:

To a solution of racemic 2-octanol (1 equivalent) in anhydrous hexane, add immobilized

Candida antarctica lipase B (Novozym 435).

Add vinyl acetate (0.5 equivalents) to the mixture. The use of a slight excess of the alcohol

ensures that the acylation of the (S)-enantiomer proceeds to approximately 50% conversion.

Stir the reaction mixture at a constant temperature (e.g., 30°C) and monitor the progress by

chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Once the reaction has reached approximately 50% conversion (indicated by the formation of

(S)-2-octyl acetate and the consumption of half of the starting material), quench the reaction

by filtering off the immobilized enzyme.

Wash the filtered enzyme with fresh hexane to recover any adsorbed product.
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Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate

solution to neutralize any acetic acid formed, followed by a wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

using a rotary evaporator.

Purify the resulting mixture of (R)-(-)-2-Octanol and (S)-2-octyl acetate by flash column

chromatography on silica gel to isolate the pure (R)-(-)-2-Octanol.

Enzymatic Kinetic Resolution Workflow

Racemic (R,S)-2-Octanol

Reaction with Lipase
and Vinyl Acetate

Filtration to Remove Enzyme

Extraction and Washing

Column Chromatography

(R)-(-)-2-Octanol (S)-2-Octyl Acetate

Click to download full resolution via product page
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Workflow for the synthesis of (R)-(-)-2-Octanol.

Application in Chiral Derivatization: Experimental
Protocol
(R)-(-)-2-Octanol serves as a valuable chiral derivatizing agent, enabling the determination of

the enantiomeric composition of other chiral molecules, such as amines and carboxylic acids,

through techniques like NMR spectroscopy or chromatography. The reaction of a racemic

analyte with an enantiomerically pure derivatizing agent produces a mixture of diastereomers,

which exhibit distinct physical and spectral properties.

Experimental Protocol: Chiral Derivatization of a
Racemic Amine
Objective: To determine the enantiomeric excess of a racemic primary amine using (R)-(-)-2-

octyl chloroformate as a chiral derivatizing agent.

Materials:

Racemic primary amine

(R)-(-)-2-Octanol

Triphosgene

Anhydrous toluene

Pyridine

Dichloromethane

1 M HCl solution

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate
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NMR tube

Deuterated chloroform (CDCl₃)

Procedure:

Part 1: Synthesis of (R)-(-)-2-octyl chloroformate

In a flame-dried, three-necked flask under an inert atmosphere, dissolve triphosgene in

anhydrous toluene.

Cool the solution to 0°C and slowly add a solution of (R)-(-)-2-Octanol and pyridine in

anhydrous toluene.

Allow the reaction to warm to room temperature and stir overnight.

Filter the reaction mixture to remove pyridinium hydrochloride and concentrate the filtrate

under reduced pressure to obtain crude (R)-(-)-2-octyl chloroformate. This reagent is often

used without further purification.

Part 2: Derivatization of the Racemic Amine

Dissolve the racemic primary amine in dichloromethane in a round-bottom flask.

Cool the solution to 0°C and add pyridine.

Slowly add a solution of the freshly prepared (R)-(-)-2-octyl chloroformate in

dichloromethane.

Stir the reaction at room temperature and monitor its completion by thin-layer

chromatography (TLC).

Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate

solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under

reduced pressure.
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Dissolve the resulting diastereomeric carbamates in deuterated chloroform and analyze by

¹H NMR spectroscopy. The non-equivalent protons in the diastereomers will exhibit distinct

chemical shifts, allowing for the integration of the corresponding signals to determine the

enantiomeric ratio of the original amine.

Chiral Derivatization Pathway

Racemic Amine
(R-NH2 and S-NH2)

Diastereomeric Carbamates
(R,R and S,R)

 +

(R)-(-)-2-octyl chloroformate

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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